molecular formula C18H21N3O5 B3940171 4-[bis(2-hydroxyethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide

4-[bis(2-hydroxyethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide

Cat. No. B3940171
M. Wt: 359.4 g/mol
InChI Key: PCFKUDOCWNPWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[bis(2-hydroxyethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide, also known as BNIP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[bis(2-hydroxyethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide varies depending on the application. In cancer research, this compound has been shown to inhibit the activity of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, leading to the induction of apoptosis in cancer cells. In neuroprotection, this compound has been reported to protect against oxidative stress-induced neuronal damage by scavenging reactive oxygen species. In chemical sensing, this compound acts as a fluorescent probe for the detection of nitroaromatic compounds by undergoing a fluorescence quenching mechanism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound also vary depending on the application. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins. In neuroprotection, this compound has been reported to protect against oxidative stress-induced neuronal damage by reducing the levels of reactive oxygen species and increasing the levels of antioxidant enzymes. In chemical sensing, this compound undergoes a fluorescence quenching mechanism upon binding to nitroaromatic compounds, resulting in a decrease in fluorescence intensity.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[bis(2-hydroxyethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide in lab experiments include its high purity, high yield, and potential applications in various fields. However, the limitations of using this compound include its relatively high cost and limited availability.

Future Directions

For research on 4-[bis(2-hydroxyethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide include investigating its potential as a therapeutic agent for cancer and neurodegenerative diseases, as well as exploring its use as a probe for the detection of other types of analytes.

Scientific Research Applications

4-[bis(2-hydroxyethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and chemical sensing. In cancer research, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins. In neuroprotection, this compound has been reported to protect against oxidative stress-induced neuronal damage. In chemical sensing, this compound has been used as a fluorescent probe for the detection of nitroaromatic compounds.

properties

IUPAC Name

4-[bis(2-hydroxyethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-13-2-5-15(6-3-13)19-18(24)14-4-7-16(17(12-14)21(25)26)20(8-10-22)9-11-23/h2-7,12,22-23H,8-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFKUDOCWNPWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N(CCO)CCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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